molecular formula C9H9FO B1355191 5'-Fluoro-2'-methylacetophenone CAS No. 29427-49-4

5'-Fluoro-2'-methylacetophenone

Cat. No.: B1355191
CAS No.: 29427-49-4
M. Wt: 152.16 g/mol
InChI Key: KCNFQEFWFYTFAA-UHFFFAOYSA-N
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Description

5'-Fluoro-2'-methylacetophenone (CAS: 29427-49-4) is a fluorinated acetophenone derivative with the molecular formula C₉H₉FO and a molecular weight of 152.17 g/mol . Its structure features a fluorine atom at the 5'-position and a methyl group at the 2'-position of the acetophenone backbone, as represented by the SMILES notation CC(=O)C₁=C(C)C=CC(F)=C₁ .

Properties

IUPAC Name

1-(5-fluoro-2-methylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO/c1-6-3-4-8(10)5-9(6)7(2)11/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCNFQEFWFYTFAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40571683
Record name 1-(5-Fluoro-2-methylphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40571683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29427-49-4
Record name 1-(5-Fluoro-2-methylphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40571683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-Fluoro-2’-methylacetophenone typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-methylphenol and fluorine-containing reagents.

    Fluorination: The phenol group is first protected, and then the fluorine atom is introduced at the 5’ position using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Acetylation: The protected phenol is then subjected to Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst like aluminum chloride to introduce the acetyl group at the 1’ position.

    Deprotection: Finally, the protecting group is removed to yield 5’-Fluoro-2’-methylacetophenone.

Industrial Production Methods

In an industrial setting, the production of 5’-Fluoro-2’-methylacetophenone may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and reagent concentration) ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

5’-Fluoro-2’-methylacetophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: 5’-Fluoro-2’-methylbenzoic acid.

    Reduction: 5’-Fluoro-2’-methylphenylethanol.

    Substitution: 5’-Methoxy-2’-methylacetophenone.

Scientific Research Applications

5’-Fluoro-2’-methylacetophenone has a broad range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: It is used in the production of specialty chemicals and as a precursor in the manufacture of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 5’-Fluoro-2’-methylacetophenone involves its interaction with specific molecular targets and pathways. The fluorine atom’s presence enhances the compound’s reactivity and ability to form stable intermediates. In biological systems, it may interact with enzymes and receptors, leading to various biochemical effects. The exact pathways and targets are subject to ongoing research to elucidate its full mechanism of action.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physical Properties

The following table summarizes key structural and physical properties of 5'-fluoro-2'-methylacetophenone and related acetophenone derivatives:

Compound Name Molecular Formula Molecular Weight Substituents Melting Point (°C) Key Properties/Applications
This compound C₉H₉FO 152.17 2'-CH₃, 5'-F Not reported Refractive index: 1.512; used as an intermediate in organic synthesis
5'-Fluoro-2'-hydroxyacetophenone C₈H₇FO₂ 154.14 2'-OH, 5'-F 46–48 (Exp.), 57 (Lit.) Forms boron trifluoride complexes; precursor for flavonoid synthesis
2'-Hydroxy-6'-methoxyacetophenone C₉H₁₀O₃ 166.19 2'-OH, 6'-OCH₃ 56–57 High-yield synthesis (80%); used in chromone derivatives
2'-Fluoro-4'-methoxyacetophenone C₉H₉FO₂ 168.16 4'-OCH₃, 2'-F Not reported Potential intermediate in pharmaceuticals
2'-Hydroxy-3'-nitroacetophenone C₈H₇NO₄ 181.15 2'-OH, 3'-NO₂ 96–98 Electron-withdrawing nitro group reduces thermal stability
Key Observations:
  • Substituent Effects: Methyl vs. Hydroxy Groups: The methyl group in this compound enhances hydrophobicity and stability compared to hydroxylated analogs like 5'-fluoro-2'-hydroxyacetophenone, which participates in hydrogen bonding and forms complexes with boron trifluoride . Fluorine Position: Fluorine at the 5'-position (meta to the acetyl group) may influence electronic effects differently than ortho- or para-substituted analogs (e.g., 2'-fluoro-4'-methoxyacetophenone) . Melting Points: Hydroxy-substituted derivatives generally exhibit higher melting points (e.g., 57°C for 5'-fluoro-2'-hydroxyacetophenone) due to intermolecular hydrogen bonding, whereas methyl-substituted derivatives may remain liquids or low-melting solids .
This compound :
  • Stability : The methyl group reduces reactivity toward nucleophilic attacks compared to hydroxy-substituted analogs, making it suitable for reactions requiring inert conditions .
5'-Fluoro-2'-hydroxyacetophenone :
  • Complexation : Forms stable boron difluoride complexes (e.g., compound 180 in ), which are intermediates in fluorescence probes or catalysts .
2'-Hydroxy-6'-methoxyacetophenone :
  • Chromone Derivatives : Used in synthesizing chromones, a class of compounds with antioxidant and anti-inflammatory properties .
2'-Fluoro-4'-methoxyacetophenone :

Discrepancies in Reported Data

  • Melting Points: 5'-Fluoro-2'-hydroxyacetophenone is reported with a melting point of 46–48°C in one study but 57°C in another . This variability may arise from differences in crystallization solvents (e.g., hexane vs. other solvents) or polymorphic forms.

Biological Activity

5'-Fluoro-2'-methylacetophenone (FMAP) is a fluorinated aromatic ketone that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article delves into the compound's biochemical properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound has the molecular formula C₉H₉FO and a molecular weight of approximately 168.17 g/mol. The compound features a fluorine atom at the 5' position and a methyl group at the 2' position of the acetophenone structure. The presence of the fluorine atom enhances lipophilicity, which is crucial for its biological activity.

The biological activity of FMAP is primarily attributed to its interaction with various biomolecules:

  • Enzyme Interaction : FMAP can bind to specific enzymes, leading to inhibition or activation, which affects metabolic pathways.
  • Cell Signaling : The compound influences cell signaling pathways, impacting gene expression and cellular metabolism.
  • Subcellular Localization : Its distribution within cellular compartments is essential for its biological effects, as it may target specific organelles.

Antimicrobial Properties

Research indicates that FMAP exhibits significant antimicrobial activity against various pathogens. Its fluorinated structure enhances binding affinity to bacterial targets, making it a candidate for developing new antimicrobial agents.

Anticancer Activity

FMAP has been studied for its potential anticancer properties. In vitro studies have shown that it can inhibit cancer cell proliferation and induce apoptosis in certain cancer cell lines. The mechanism involves:

  • Induction of ER Stress : Treatment with FMAP has been linked to increased expression of G2/M checkpoint proteins while reducing ribosomal protein expression, indicating a stress response that may lead to cancer cell death.
  • Cytotoxicity : In various assays, FMAP demonstrated cytotoxic effects with IC₅₀ values ranging from 0.82 to 1.23 μM in brain cancer models .

Case Studies

  • In Vitro Studies on Anticancer Activity :
    • A study evaluated the effects of FMAP on glioblastoma cells, revealing that it inhibited cell migration and growth while altering the expression of matrix metalloproteinases (MMPs), which are critical for tumor invasion .
  • Antimicrobial Efficacy :
    • Various assays demonstrated FMAP's effectiveness against Gram-positive and Gram-negative bacteria, showcasing its potential as a broad-spectrum antimicrobial agent.

Summary of Biological Activities

Activity TypeEffectivenessMechanism
AntimicrobialSignificantEnhanced binding to bacterial targets
AnticancerCytotoxic (IC₅₀: 0.82–1.23 μM)Induces ER stress; alters MMP expression

Structure-Activity Relationship (SAR)

Compound NameStructure CharacteristicsUnique Features
This compoundFluorine at 5' positionEnhanced lipophilicity; potential drug candidate
3'-Fluoro-2'-methylacetophenoneFluorine at 3' positionDifferent electrophilic reactivity
4'-Fluoro-2'-methylacetophenoneFluorine at 4' positionPotentially different biological activity

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